1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
Overview
Description
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene is an organic compound with the molecular formula C12H18FN It features a fluorobenzene ring substituted with a 3-(aminomethyl)pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzene and 3-(aminomethyl)pentane.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of intermediates. Common solvents include dichloromethane or toluene.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reactions.
Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and flow rates) is common.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[3-(Aminomethyl)pentan-3-yl]-4-bromobenzene: Contains a bromine atom in place of fluorine.
1-[3-(Aminomethyl)pentan-3-yl]-4-iodobenzene: Features an iodine atom instead of fluorine.
Uniqueness
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
2-ethyl-2-(4-fluorophenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMDEWUKBFLACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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